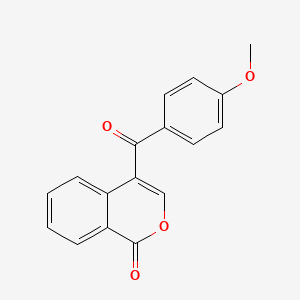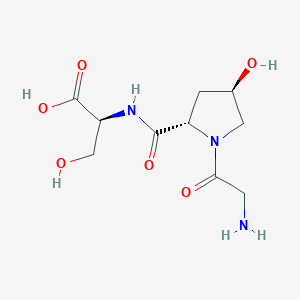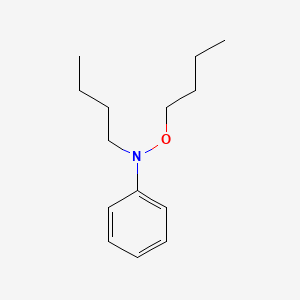![molecular formula C19H18O3 B14536093 Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate CAS No. 62490-45-3](/img/structure/B14536093.png)
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate is an ester compound that features a complex structure with both aromatic and aliphatic components. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The reaction typically proceeds as follows:
Reactants: Benzoic acid derivative and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Conditions: Refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects. The aromatic and aliphatic components may interact with various receptors and enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar aromatic properties.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
Ethyl acetate: A common ester with different chemical properties.
Uniqueness
Ethyl 2-[3-(3-methylphenyl)acryloyl]benzoate is unique due to its complex structure, which combines both aromatic and aliphatic components.
Properties
CAS No. |
62490-45-3 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methylphenyl)prop-2-enoyl]benzoate |
InChI |
InChI=1S/C19H18O3/c1-3-22-19(21)17-10-5-4-9-16(17)18(20)12-11-15-8-6-7-14(2)13-15/h4-13H,3H2,1-2H3 |
InChI Key |
ZODJAYZFXUUYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one](/img/structure/B14536017.png)



![2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B14536084.png)

![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![2-Ethylhexyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14536105.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)
